molecular formula C9H12N2O3 B181412 2-(Methyl(4-nitrophenyl)amino)ethanol CAS No. 18226-16-9

2-(Methyl(4-nitrophenyl)amino)ethanol

Cat. No. B181412
CAS RN: 18226-16-9
M. Wt: 196.2 g/mol
InChI Key: BWUZCAZXFREZFN-UHFFFAOYSA-N
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Description

“2-(Methyl(4-nitrophenyl)amino)ethanol” is a chemical compound that appears as an orange powder . It is a useful compound for dyeing keratin material and is used in hair dye composition .


Molecular Structure Analysis

The molecular formula of “2-(Methyl(4-nitrophenyl)amino)ethanol” is C9H12N2O3. The average mass is 196.2 g/mol. The structure of the compound includes a nitrophenyl group attached to an ethanol molecule via an amino linkage .


Physical And Chemical Properties Analysis

“2-(Methyl(4-nitrophenyl)amino)ethanol” has a density of 1.4±0.1 g/cm3 . The boiling point is 462.4±40.0 °C at 760 mmHg . The compound has 6 H bond acceptors, 4 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

  • Pharmaceutical Research

    • Application : One of the most significant applications of 2-((4-Methyl-2-nitrophenyl)amino)ethanol is in the development of new drugs . Many pharmaceutical companies use this compound as a starting material to synthesize new molecules with improved pharmacological properties .
  • Indole Derivatives Research

    • Application : Indole derivatives, which can be synthesized from compounds like 2-(Methyl(4-nitrophenyl)amino)ethanol, have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • Results or Outcomes : The results or outcomes would also depend on the specific indole derivative and biological activity. For example, one study found that a certain indole derivative showed inhibitory activity against influenza A .
  • Dyeing Keratin Material

    • Application : 2-(4-Methyl-2-nitrophenylamino)ethanol is used as a compound for dyeing keratin material . It is particularly used in hair dye composition .
  • Synthesis of Anti-Cancer, Anti-Inflammatory, and Anti-Viral Agents

    • Application : 2-(4-Methyl-2-nitrophenyl)amino)ethanol is used as an intermediate in the synthesis of various drugs, including anti-cancer, anti-inflammatory, and anti-viral agents .
  • Synthesis of Benzannulated N-Heterocycles

    • Application : 2-(Methyl(4-nitrophenyl)amino)ethanol is used in the synthesis of benzannulated N-heterocycles via palladium-catalyzed domino intermolecular alkylation/intramolecular amination of functionalized aryl iodides and bromoalkylamines .
  • Chemical Research

    • Application : 2-(Methyl(4-nitrophenyl)amino)ethanol is used in various chemical research due to its versatile properties .

Safety And Hazards

This compound should be handled with care to avoid contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

2-(N-methyl-4-nitroanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-10(6-7-12)8-2-4-9(5-3-8)11(13)14/h2-5,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUZCAZXFREZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404118
Record name 2-(Methyl(4-nitrophenyl)amino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methyl(4-nitrophenyl)amino)ethanol

CAS RN

18226-16-9
Record name 2-(Methyl(4-nitrophenyl)amino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[methyl(4-nitrophenyl)amino]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 4-fluoronitrobenzene (20 g) and 2-methylaminoethanol (56 mL) was left to stand for 12 hours and then diluted with ethyl acetate. It was washed with water. The organic phase was dried and concentrated. The product with the molecular weight of 196.21 (C9H12N2O3);
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20 g
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56 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

5.25 g of N-methylethanolamine, 11.2 g of p-nitrofluorobenzene, 9.7 g of K2CO3 and 2 drops of tricaprylmethylammonium chloride in 70 ml of dimethylformamide were heated at 95° C. for 3 days. The resulting reaction mixture was poured onto 350 ml of water. The precipitated product was filtered off under suction, after which the aqueous phase was extracted with toluene. After drying and evaporating down the toluene solution, the two product fractions were combined and recrystallized from ethanol/water in a volume ratio of 2 1. 10.22 g of 2-[N-(p-nitrophenyl)-N-methylamino]-ethanol having the following physical properties were obtained: melting point: 99°-101° C., IR spectrum (KBr pellet): bands at 3,450, 2,900, 2,850, 1,690, 1,680, 2,900, 1,580, 1,470, 1,450, 1,330, 1,320, 1,110, 1,060 and 825 cm-1 ; 1H nuclear magnetic resonance spectrum (400 MHz, CDCl3, tetramethylsilane as internal standard, chemical shift δ (in ppm): 8.05 (doublet, 2H), 6.64 (doublet, 2H), 3.9 (triplet, 2H), 3.65 (triplet, 2H), 3.15 (singlet, 3H) 2.02 (singlet, 1H).
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5.25 g
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11.2 g
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9.7 g
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70 mL
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350 mL
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Synthesis routes and methods IV

Procedure details

A mixture of 4-fluoronitrobenzene (2.8 g, 20 mmol) and 2-(methylamino)ethanol (8.9 g, 120 mmol) in N-methylpyrrolidinone (80 mL) is heated for 19 hours in a 85° C. oil bath. After cooling to room temperature, the reaction mixture is partitioned between ethyl acetate and water. The organic phase is washed five times with water and with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure to give 2-(methyl-4-nitroanilino)ethanol (3.1 g, 79%) as a yellow solid.
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2.8 g
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8.9 g
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80 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Methyl(4-nitrophenyl)amino)ethanol
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Citations

For This Compound
2
Citations
SAT Myers - 1993 - search.proquest.com
Variable-temperature magic-angle spinning (MAS) NMR has been used to study the morphology and molecular dynamics in semicrystalline polyphosphazenes. This research was …
Number of citations: 0 search.proquest.com
R Komati - 2014 - search.proquest.com
Telomeres are nucleoprotein complexes found at the ends of linear eukaryotic chromosomes. Telomeres consist of a short sequence of repetitive double stranded DNA, TTAGGG …
Number of citations: 1 search.proquest.com

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